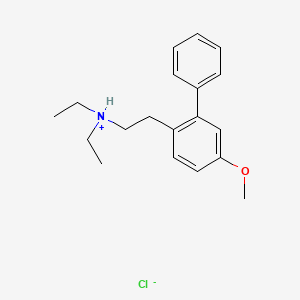
2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by the presence of two benzene rings connected by a single bond. The compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride typically involves multiple steps. One common method includes the reaction of biphenyl-2-ethylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-N,N-Diethyl-2-methyl-p-phenylendiamine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
Uniqueness
2-Biphenylethylamine, N,N-diethyl-5-methoxy-, hydrochloride is unique due to its specific structural features, such as the presence of the biphenyl moiety and the methoxy group. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
15286-41-6 |
|---|---|
Molekularformel |
C19H26ClNO |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
diethyl-[2-(4-methoxy-2-phenylphenyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-4-20(5-2)14-13-17-11-12-18(21-3)15-19(17)16-9-7-6-8-10-16;/h6-12,15H,4-5,13-14H2,1-3H3;1H |
InChI-Schlüssel |
MIRPNZHYOQMMMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCC1=C(C=C(C=C1)OC)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



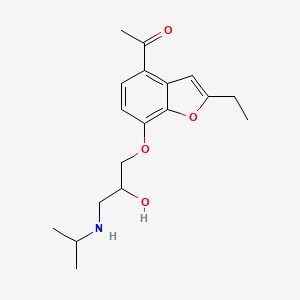
![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)

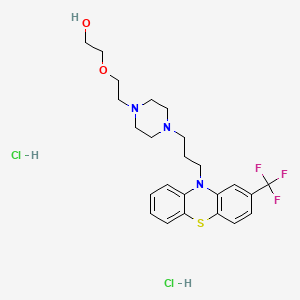
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
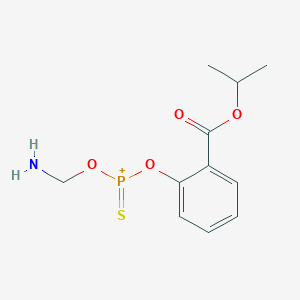



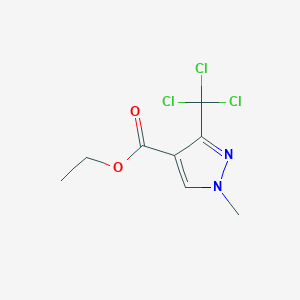
![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
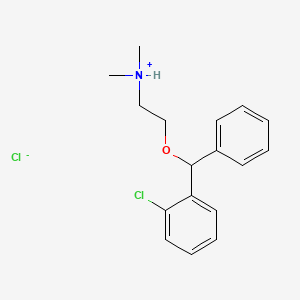
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
